Product packaging for Lodaxaprine(Cat. No.:CAS No. 93181-81-8)

Lodaxaprine

Cat. No.: B1208125
CAS No.: 93181-81-8
M. Wt: 289.76 g/mol
InChI Key: USEZRIFSJXAMJD-UHFFFAOYSA-N
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Description

Historical Perspectives and Early Research Trajectory of Lodaxaprine

Information regarding the precise historical origins and the initial trajectory of this compound research is not extensively detailed in the provided search results. However, its mention within patent documents related to ocular conditions googleapis.com suggests that research into its applications, or related compounds, dates back to at least the late 20th century. Early research may have explored its potential in various therapeutic areas, with its chemical structure and properties being cataloged alongside numerous other pharmaceutical compounds scribd.comarchive.org. The compound has been identified by its chemical name and CAS registry number (93181-81-8) scribd.com.

Contemporary Significance of this compound in Chemical Biology and Preclinical Development

In contemporary research, this compound is noted for its potential synergistic effects when used in combination with other agents, such as niclosamide, for managing occupational skin conditions sparshamayurvedahospital.com. These studies suggest that the combination can enhance therapeutic effects, reduce symptoms, and improve skin barrier function. Its role in chemical biology is implied through its investigation in conjunction with other compounds for potential therapeutic applications, aligning with the broader field's aim to understand and manipulate biological processes using chemical tools imperial.ac.uknih.govtriiprograms.org. This compound's presence in preclinical development is suggested by its inclusion in patent literature concerning methods and devices for treating ocular conditions googleapis.com, indicating its evaluation in pre-human trial stages.

Unmet Research Questions and Evolving Hypotheses Regarding this compound Functionality

While specific research findings exist, there remains a significant landscape of unmet research questions concerning this compound. The precise mechanisms by which this compound exerts its effects, especially in combination therapies, are areas that warrant further exploration. Hypotheses may evolve regarding its specific molecular targets, its pharmacokinetic and pharmacodynamic profiles, and its efficacy across a broader spectrum of conditions beyond those currently investigated. The broader field of drug development often faces challenges in translating preclinical findings to clinical success, a phenomenon known as the "valley of death" cos.io, underscoring the need for robust preclinical data and clear research questions to guide future development. Identifying and addressing these unanswered questions is crucial for advancing the understanding and application of this compound.

Data Tables

Table 1: Identified Research Applications and Combinations

CompoundAssociated Research AreaCombined WithNoted EffectSource
This compoundOccupational Skin ConditionsNiclosamideEnhanced therapeutic effects, reduced symptoms, improved skin barrier function sparshamayurvedahospital.com
This compoundOcular ConditionsN/AInvestigated in methods/devices for treatment googleapis.com

Table 2: Chemical Identification of this compound

NameMolecular FormulaCAS Registry Number
This compoundC15H16ClN3O93181-81-8

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16ClN3O B1208125 Lodaxaprine CAS No. 93181-81-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93181-81-8

Molecular Formula

C15H16ClN3O

Molecular Weight

289.76 g/mol

IUPAC Name

1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-ol

InChI

InChI=1S/C15H16ClN3O/c16-13-4-2-1-3-12(13)14-5-6-15(18-17-14)19-9-7-11(20)8-10-19/h1-6,11,20H,7-10H2

InChI Key

USEZRIFSJXAMJD-UHFFFAOYSA-N

SMILES

C1CN(CCC1O)C2=NN=C(C=C2)C3=CC=CC=C3Cl

Canonical SMILES

C1CN(CCC1O)C2=NN=C(C=C2)C3=CC=CC=C3Cl

Other CAS No.

93181-81-8

Synonyms

3-(4-hydroxypiperidyl)-6-(2'-chlorophenyl)pyridazine
CM 40907
CM-40907

Origin of Product

United States

Preclinical Pharmacological Characterization of Lodaxaprine

In Vitro Pharmacodynamics of Lodaxaprine

In vitro pharmacodynamic studies are designed to determine a drug's effects at a molecular and cellular level. These assays are fundamental for identifying the drug's primary targets and understanding how it modulates cellular functions to produce a therapeutic effect. nih.gov

Molecular Target Identification and Validation for this compound

The initial step in characterizing a compound like this compound involves identifying its molecular targets. fhir.org This process, often called target deconvolution, uses a range of biochemical and molecular biology techniques to pinpoint the specific proteins, such as receptors, enzymes, or transporters, with which the drug interacts. libretexts.orgnih.gov Validation confirms that interaction with the identified target is responsible for the drug's observed pharmacological effects. fhir.org

Receptor binding assays are critical for quantifying the interaction between a compound and a panel of potential receptor targets. These experiments measure the affinity, or strength of binding, of the compound to various receptors, which is typically expressed as an inhibition constant (Kᵢ) or dissociation constant (Kᵈ). nih.govnih.gov A lower Kᵢ value indicates a higher binding affinity. nih.gov This profiling is essential for determining a drug's primary targets and its selectivity, which is the ability to bind preferentially to one receptor type over others. nih.gov

For a compound with anticonvulsant properties, profiling would typically include receptors known to be involved in neuronal excitability, such as GABA-A receptors, glutamate (B1630785) receptors (e.g., NMDA), and various voltage-gated ion channels. medscape.comevidence-based-psychiatric-care.org Furthermore, given that many neuropsychiatric drugs have broad receptor activity, a comprehensive screen against monoamine receptors (serotonin, dopamine), adrenergic receptors, and histamine (B1213489) receptors is standard practice to identify potential primary mechanisms and predict off-target effects. hodoodo.combioivt.com

While specific receptor binding data for this compound is not extensively available in public literature, the table below provides a representative example of a receptor binding profile for a neuropsychiatric agent, illustrating how such data is typically presented.

Receptor TargetKᵢ (nM)Assay TypeReference Compound
Dopamine D₂1.1Radioligand BindingLurasidone
Serotonin 5-HT₂ₐ0.47Radioligand BindingLurasidone
Serotonin 5-HT₇0.49Radioligand BindingLurasidone
Serotonin 5-HT₁ₐ (partial agonist)6.77Radioligand BindingLurasidone
Adrenergic α₂C10.8Radioligand BindingLurasidone
Histamine H₁>1000Radioligand BindingLurasidone
Muscarinic M₁>1000Radioligand BindingLurasidone

Note: The data in this table is for illustrative purposes based on the profile of Lurasidone and does not represent actual experimental data for this compound. bioivt.com

Enzyme inhibition and activation assays are conducted to determine if a drug candidate affects the activity of specific enzymes. elifesciences.org These studies are crucial for two main reasons: identifying the therapeutic mechanism if the drug is designed to be an enzyme inhibitor (e.g., a kinase inhibitor), and assessing the potential for drug-drug interactions by examining inhibition of drug-metabolizing enzymes, such as the Cytochrome P450 (CYP) family. elifesciences.orgkhanacademy.org

The potency of an enzyme inhibitor is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov Kinetic studies can further elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). enzyme-modifier.chnih.gov For an anticonvulsant like this compound, investigations might explore its effects on enzymes involved in neurotransmitter synthesis or degradation. Standard safety screening involves testing against a panel of CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) to predict its metabolic profile and interaction potential. elifesciences.org

Solute carrier (SLC) and ATP-binding cassette (ABC) transporters are membrane proteins that control the influx and efflux of substances across cell membranes, including drugs. capes.gov.br In vitro assays are used to assess whether a compound is a substrate or an inhibitor of key drug transporters. nih.gov This is vital for understanding a drug's absorption, distribution, and elimination, and for predicting certain drug-drug interactions. capes.gov.br For a centrally-acting agent, interaction with transporters at the blood-brain barrier, such as P-glycoprotein (P-gp), is of particular interest as it can determine the drug's ability to reach its site of action in the brain. universiteitleiden.nl Standard screening panels evaluate a compound's interaction with transporters like P-gp, BCRP, OATP1B1, OATP1B3, OAT1, OAT3, and OCT2. capes.gov.br

Beyond simple binding or inhibition, understanding the dynamics of the interaction between a drug (ligand) and its protein target can provide deeper mechanistic insights. wikipedia.org This includes studying how the binding of a ligand induces conformational changes in the protein. numberanalytics.com A key concept in this area is allosteric modulation. nih.gov An allosteric modulator binds to a site on the receptor that is different from the primary (orthosteric) binding site used by the endogenous ligand. numberanalytics.com

This binding can lead to:

Positive Allosteric Modulation (PAM): Enhancing the affinity or efficacy of the endogenous agonist. numberanalytics.com

Negative Allosteric Modulation (NAM): Decreasing the affinity or efficacy of the endogenous agonist. numberanalytics.com

Allosteric modulators offer the potential for more nuanced and selective therapeutic effects compared to traditional agonists or antagonists. wikipedia.orgnih.gov Investigating whether this compound acts as an allosteric modulator at any of its targets, particularly at receptors like the GABA-A receptor where such mechanisms are well-established for other anticonvulsants, would be a key part of its advanced preclinical characterization. khanacademy.orgscribd.com

Cellular Pharmacodynamics of this compound

Cellular pharmacodynamic studies bridge the gap between molecular interactions and physiological responses. These assays use cultured cells, often neuronal cell lines or primary neurons for a CNS-active compound, to measure the functional consequences of drug-target engagement. nih.gov For an anticonvulsant, key cellular assays would investigate the drug's ability to modulate neuronal excitability. This could involve electrophysiological techniques like patch-clamp to measure effects on ion channel currents or assays to measure changes in neurotransmitter release or uptake. fhir.org The goal is to demonstrate that the molecular activity of this compound translates into a relevant cellular effect, such as the suppression of seizure-like activity in a cellular model, which would support its classification as an anticonvulsant. fhir.orgmedscape.com

Development and Application of Cellular Assays for this compound Activitynih.govmdpi.combioivt.combio-connect.nlimavita.com

Cell-based assays are fundamental in drug discovery to understand a compound's mechanism of action and its effects on cellular processes. bioivt.combio-connect.nl These assays provide crucial biological information regarding cellular viability, signaling pathways, and phenotypic changes. bioivt.com

Reporter Gene Assays for Transcriptional Regulation by Lodaxaprinenih.gov

Reporter gene assays are instrumental in studying the regulation of gene expression. gbiosciences.comthermofisher.com These assays typically involve linking a specific regulatory DNA sequence to a reporter gene, such as luciferase or beta-galactosidase. thermofisher.comresearchgate.net The expression of the reporter gene, which can be easily measured, serves as an indicator of the activity of the regulatory element. gbiosciences.comthermofisher.comnih.gov This allows researchers to assess how a compound like this compound might influence the transcriptional activity of specific genes. nih.govgbiosciences.com While specific reporter gene assay data for this compound is not publicly available, this methodology would be a key step in elucidating its mechanism of action on a genomic level.

Elucidation of Intracellular Signaling Pathway Modulation by Lodaxaprinenih.govnih.govnih.govncats.ionih.govgoogle.comresearchgate.net

Intracellular signaling pathways are complex networks that regulate a multitude of cellular functions, including proliferation, differentiation, and survival. numberanalytics.com The modulation of these pathways is a common mechanism of drug action. researchgate.netmdpi.com Techniques to study these pathways include measuring changes in intracellular messengers like calcium ions and cyclic AMP, as well as assessing the phosphorylation state of key signaling proteins. bioivt.comlibretexts.org For instance, the activation of receptor tyrosine kinases can initiate signaling cascades involving molecules like Ras, Raf, MEK, and ERK. nih.govnumberanalytics.com The dysregulation of these pathways is implicated in various diseases. numberanalytics.com Investigating how this compound affects these signaling cascades would provide critical insights into its pharmacological effects.

Sub-cellular Localization Studies of this compound and its Molecular Targetsnih.gov

Determining the subcellular localization of a drug and its molecular targets is crucial for understanding its mechanism of action. Techniques like fluorescence microscopy and cell fractionation can be employed to identify where a compound accumulates within a cell and where its target proteins reside. This information helps to understand the context in which the drug-target interaction occurs and the subsequent downstream effects.

Investigation of Cellular Phenotype Modulation by this compound (excluding growth/viability if linked to toxicity)

Cellular phenotype refers to the observable characteristics of a cell. Drugs can modulate various cellular phenotypes, such as morphology, migration, and differentiation. nih.gov For example, in the context of atherosclerosis, vascular smooth muscle cells can undergo phenotypic modulation, transforming into fibroblast-like cells. nih.gov Studying the effect of this compound on cellular phenotypes, independent of toxicity-related growth inhibition, would reveal its impact on fundamental cellular behaviors.

Functional Assays for Determining Mechanistic Efficacy of this compound in Complex Cellular Systemsnih.govmdpi.combioivt.comimavita.com

Functional assays in more complex cellular systems, such as co-cultures or 3D spheroids, provide a more physiologically relevant context to evaluate a drug's efficacy. nuvisan.com These assays can assess a compound's activity on cell-cell interactions, tissue-like structures, and other complex biological processes. nuvisan.com For an anticonvulsant like this compound, functional assays in neuronal co-culture models could be used to assess its effects on synaptic transmission and network activity.

Preclinical Pharmacokinetics and Disposition of Lodaxaprinehodoodo.comhodoodo.comresearchgate.netnumberanalytics.commdpi.comlibretexts.orgbasicmedicalkey.commusculoskeletalkey.comresearchgate.netfhir.orgresearchgate.net

Preclinical pharmacokinetics (PK) investigates the absorption, distribution, metabolism, and excretion (ADME) of a drug in animal models. musculoskeletalkey.combtsresearch.com These studies are essential for predicting a drug's behavior in humans and for establishing a safe and effective dosing regimen. basicmedicalkey.comthno.org The primary goal of preclinical PK is to characterize the disposition of a new chemical entity. basicmedicalkey.com

The disposition of a drug is influenced by various factors, including its physicochemical properties and the physiological characteristics of the animal species being studied. researchgate.netnih.gov Key PK parameters determined in these studies include maximum concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), clearance (CL), and volume of distribution (Vd). imavita.combtsresearch.com

While specific preclinical pharmacokinetic data for this compound is not available in the provided search results, a typical preclinical ADME assessment would involve the following:

Absorption: Determining the rate and extent of absorption after administration through various routes (e.g., oral, intravenous). musculoskeletalkey.com

Distribution: Investigating how the drug distributes into different tissues and organs. researchgate.net

Metabolism: Identifying the metabolic pathways and the enzymes involved in the biotransformation of the drug. researchgate.net

Excretion: Characterizing the routes and rate of elimination of the drug and its metabolites from the body. researchgate.net

Below is a hypothetical data table illustrating the kind of pharmacokinetic parameters that would be determined for this compound in a preclinical study in rats.

ParameterIntravenous (IV)Oral (PO)
Cmax (ng/mL) 1500250
Tmax (h) 0.11.5
AUC (ng*h/mL) 30001200
Bioavailability (%) N/A40
Clearance (mL/h/kg) 500N/A
Volume of Distribution (L/kg) 2.5N/A
Half-life (h) 3.54.0

This table is for illustrative purposes only and does not represent actual data for this compound.

Absorption and Distribution Properties of this compound

Absorption and distribution are key pharmacokinetic processes that determine a compound's concentration and duration of action at its target site.

In Vitro Permeability and Membrane Transport Studies of this compound

To evaluate a drug's potential for oral absorption, in vitro permeability assays are standard. medtechbcn.comevotec.com These tests typically use cell monolayers that mimic the intestinal epithelial barrier. medtechbcn.comsygnaturediscovery.com The most common models are Caco-2 and Madin-Darby canine kidney (MDCK) cells. medtechbcn.comevotec.com

These cells are grown on semi-porous filters, creating two distinct compartments (apical and basolateral) that represent the intestinal lumen and the bloodstream, respectively. medtechbcn.comevotec.com The test compound is added to one side, and its rate of appearance on the other side is measured to determine the apparent permeability coefficient (Papp). medtechbcn.commdpi.com By measuring transport in both directions (apical-to-basolateral and basolateral-to-apical), researchers can also calculate an efflux ratio, which indicates if the compound is actively pumped out of the cells by transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). evotec.com

Preclinical Tissue Distribution Analysis of this compound

Tissue distribution studies are performed to understand where a compound travels in the body after administration and whether it accumulates in specific organs or tissues. qps.comfrontiersin.org These studies are crucial for interpreting pharmacology and toxicology findings and can help identify potential target organs for efficacy or toxicity. frontiersin.org

Typically, a radiolabeled version of the compound is administered to laboratory animals (e.g., rats). qps.comnih.gov At various time points, the animals are euthanized, and different tissues (such as the liver, kidneys, heart, lungs, and brain) are collected. nih.govwikipedia.org The concentration of the compound and/or its metabolites in each tissue is then quantified, often using techniques like liquid scintillation counting or quantitative whole-body autoradiography (QWBA). qps.comnih.gov This data reveals the extent and pattern of distribution throughout the body. bioanalysis-zone.com

Plasma Protein Binding Characteristics and Implications for this compound Disposition

Plasma protein binding (PPB) refers to the extent to which a drug attaches to proteins in the blood, primarily albumin and alpha-1-acid glycoprotein (B1211001) (AAG). sygnaturediscovery.comchemisgroup.usevotec.com This parameter is critical because, according to the "free drug hypothesis," only the unbound (free) fraction of a drug is pharmacologically active and available to be metabolized and excreted. sygnaturediscovery.comchemisgroup.us

The most common method to measure PPB is equilibrium dialysis. sygnaturediscovery.com In this technique, a semi-permeable membrane separates a compartment containing plasma with the drug from a drug-free buffer compartment. Over time, the free drug equilibrates across the membrane, and its concentration can be measured in the buffer. This allows for the calculation of the percentage of the drug that was bound to the plasma proteins. evotec.com High plasma protein binding can influence a drug's distribution and half-life. chemisgroup.us

Metabolism of this compound

Metabolism, or biotransformation, is the process by which the body chemically modifies compounds, primarily in the liver. mdpi.com This process typically converts lipophilic (fat-soluble) drugs into more hydrophilic (water-soluble) products that can be more easily excreted. nih.gov

In Vitro Metabolic Stability and Metabolite Identification of this compound

In vitro metabolic stability assays are used to predict how quickly a compound will be metabolized in vivo. longdom.orgpharmgkb.org These experiments involve incubating the compound with liver fractions, such as microsomes or S9 fractions, which contain key metabolic enzymes. uiuc.eduekb.eg The rate at which the parent compound disappears over time is measured, allowing for the calculation of its in vitro half-life and intrinsic clearance. pharmgkb.org

During these studies, metabolite identification is also performed. Using techniques like high-resolution mass spectrometry, scientists can identify the chemical structures of the metabolites formed. This helps to understand the metabolic pathways and to determine if any metabolites are pharmacologically active or potentially toxic.

Characterization of Enzyme Systems Involved in this compound Biotransformation (e.g., Cytochrome P450, UGTs)

The primary enzymes responsible for drug metabolism are divided into Phase I and Phase II systems.

Cytochrome P450 (CYP) Enzymes: The CYP superfamily is the most important group of Phase I enzymes, responsible for the oxidative metabolism of the majority of drugs. Key human isoforms include CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2. To identify which CYP enzymes metabolize a compound, it is incubated with a panel of recombinant human CYP enzymes expressed individually.

UDP-glucuronosyltransferases (UGTs): UGTs are a major family of Phase II enzymes that catalyze glucuronidation, a process where a glucuronic acid molecule is attached to the drug. nih.gov This reaction significantly increases the water solubility of the compound, facilitating its elimination. nih.gov Similar to CYP phenotyping, the specific UGT isoforms involved in a compound's metabolism can be identified using recombinant enzymes.

Understanding which enzyme systems are involved in a drug's biotransformation is crucial for predicting potential drug-drug interactions.

Preclinical Metabolic Pathway Elucidation of this compound

The metabolic fate of a drug candidate is a critical component of its preclinical assessment, providing insights into its potential efficacy and safety. The elucidation of these pathways involves a combination of in vitro and in vivo studies.

In vitro metabolism studies are fundamental in identifying the primary enzymes and metabolic routes involved in the biotransformation of a new chemical entity. lnhlifesciences.org These studies often utilize liver microsomes, hepatocytes, and recombinant enzymes from various preclinical species and humans. frontiersin.org For instance, incubation with human liver microsomes can help identify the specific cytochrome P450 (CYP) enzymes responsible for metabolism. frontiersin.org The goal is to produce metabolites that are more polar or charged, facilitating their elimination by the kidneys. mhmedical.com Metabolic reactions are broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. mhmedical.com Phase I reactions, often mediated by the P-450 system, introduce or unmask polar functional groups, while Phase II reactions conjugate the drug with endogenous molecules like glucuronic acid to further increase water solubility. mhmedical.com

In vivo studies, often employing radiolabeled compounds in animal models, provide a quantitative understanding of the drug's absorption, distribution, metabolism, and excretion (ADME). nih.gov These studies allow for the identification and quantification of metabolites in circulation and excreta, offering a comprehensive picture of the drug's disposition. nih.gov Comparing metabolite profiles across different preclinical species and humans is crucial for "metabolite in safety testing" (MIST), which assesses the safety of human metabolites. nih.gov

Advanced analytical techniques such as high-performance liquid chromatography coupled with high-resolution mass spectrometry are instrumental in the structural elucidation of metabolites. frontiersin.org Furthermore, metabolomics is an emerging approach that can provide a broader understanding of the biochemical alterations induced by a drug, helping to elucidate potential adverse outcome pathways. mdpi.com

Table 1: Overview of Preclinical Metabolic Pathway Elucidation
Study TypeMethodologyKey Information Gained
In VitroIncubation with liver microsomes, hepatocytes, recombinant enzymesIdentification of primary metabolic routes and responsible enzymes (e.g., CYPs)
In VivoAdministration of radiolabeled compound to animal modelsQuantitative assessment of metabolites in circulation and excreta
Metabolite IdentificationHigh-performance liquid chromatography, mass spectrometryStructural elucidation of metabolites
MetabolomicsAnalysis of endogenous metabolite changesBroader understanding of biochemical impact and potential toxicity pathways

Excretion Pathways of this compound and its Metabolites in Preclinical Models

The elimination of a drug and its metabolites from the body is a critical pharmacokinetic process known as excretion. rsc.org The primary organ responsible for excretion is the kidney, which eliminates substances in the urine. rsc.orgopenaccessjournals.com However, other routes such as biliary excretion into the feces, as well as minor pathways like sweat, saliva, and tears, also contribute. rsc.orgopenaccessjournals.com

Preclinical studies in animal models are essential to determine the routes and rates of excretion of a drug candidate and its metabolites. These studies typically involve the administration of the compound, often radiolabeled, to species such as rats and dogs, followed by the collection and analysis of urine and feces over a period of time. researchgate.net

The physicochemical properties of a drug and its metabolites, such as polarity and size, significantly influence the excretion pathway. openaccessjournals.com Generally, for a drug to be efficiently excreted by the kidneys, it needs to be water-soluble and not extensively bound to plasma proteins. openaccessjournals.com Many drugs are metabolized in the liver to more polar, water-soluble compounds to facilitate their renal clearance. mhmedical.comrsc.org

Renal excretion itself is a complex process involving three main steps: glomerular filtration, tubular secretion, and tubular reabsorption. rsc.orgnumberanalytics.com Small molecules and those not bound to plasma proteins are filtered at the glomerulus. rsc.org Many drugs are actively secreted into the kidney tubules, a process that can be more efficient than glomerular filtration. rsc.org Conversely, some lipid-soluble molecules can be reabsorbed back into the bloodstream from the tubules. rsc.org

Biliary excretion is another important elimination pathway, where the liver secretes the drug or its metabolites into the bile, which is then released into the intestine. openaccessjournals.comnumberanalytics.com From the intestine, these substances can be eliminated in the feces or be reabsorbed back into the bloodstream in a process called enterohepatic circulation, which can prolong the drug's presence in the body. numberanalytics.com

Table 2: Major Excretion Pathways in Preclinical Models
Excretion RouteDescriptionKey Processes Involved
Renal (Urine)Primary route for water-soluble compounds.Glomerular filtration, tubular secretion, tubular reabsorption. rsc.orgnumberanalytics.com
Hepatic (Feces via Bile)Important for less water-soluble compounds and high molecular weight metabolites.Biliary secretion, potential for enterohepatic circulation. openaccessjournals.comnumberanalytics.com

In Vitro to In Vivo Pharmacokinetic Correlation for this compound in Translational Models

The ability to predict the in vivo pharmacokinetic (PK) profile of a drug from in vitro data is a cornerstone of modern drug development, often referred to as in vitro-in vivo correlation (IVIVC). univalle.edu.conih.gov This translational approach aims to bridge the gap between preclinical laboratory findings and clinical outcomes, thereby streamlining the drug development process. researchgate.net

IVIVC models are developed by establishing a relationship between in vitro properties and in vivo PK parameters. univalle.edu.conih.gov Key in vitro data typically include measurements of metabolic clearance (often from hepatocytes), plasma protein binding, and permeability (e.g., using Caco-2 cell assays to predict intestinal absorption). biorxiv.org These in vitro results are then used to predict in vivo parameters such as clearance, volume of distribution, and bioavailability. biorxiv.orgmdpi.com

For a successful IVIVC, it is crucial that the in vitro systems accurately reflect the in vivo conditions. biorxiv.org However, discrepancies can arise. For example, if the in vivo clearance of a drug is found to be significantly higher than what is predicted from in vitro hepatic metabolism studies, it may suggest the involvement of extra-hepatic clearance pathways, such as in the kidneys or gut. mdpi.com

The development and validation of IVIVC models often involve the use of data from preclinical animal models, such as rats or rabbits, before extrapolation to humans. univalle.edu.conih.gov By correlating in vitro data with the observed PK in these animal models, researchers can refine their predictive models. univalle.edu.conih.gov The ultimate goal is to have a model that can reliably forecast the human pharmacokinetic profile, which can aid in the selection of drug candidates and the design of clinical trials. researchgate.net

It is important to note that each laboratory aiming for optimal predictions should establish its own in vitro-in vivo relationships using a set of reference compounds with diverse characteristics and known PK properties. biorxiv.org

Table 3: Key Parameters in In Vitro to In Vivo Pharmacokinetic Correlation
In Vitro ParameterIn Vivo Parameter PredictedCommon In Vitro Method
Intrinsic Metabolic Clearance (CLint)In Vivo Clearance (CL)Hepatocyte incubations biorxiv.org
Apparent Permeability (Papp)Fraction Absorbed (fa)Caco-2 cell assays biorxiv.org
Unbound Fraction in Plasma (fu)Volume of Distribution (Vd), Clearance (CL)Plasma binding assays biorxiv.org

Preclinical Efficacy Studies of Lodaxaprine in Mechanistic Disease Models

Development and Validation of Relevant Preclinical Animal Models for Research

The investigation of a new chemical entity's therapeutic potential relies heavily on the use of well-characterized animal models that recapitulate key aspects of the human disease being targeted. The selection and validation of these models are critical first steps to ensure the translational relevance of any findings. nih.govresearchgate.net The process involves demonstrating that the model exhibits a phenotype analogous to the human condition and responds to standard-of-care treatments in a predictable manner.

For complex diseases, genetically engineered models (GEMs) are invaluable tools. cyagen.comnih.gov These can include transgenic models that overexpress a particular gene, or knockout/knockin models where a gene is deleted or replaced. cyagen.comnih.gov For instance, transgenic mice expressing human HLA molecules are used to evaluate human immune system function in vivo. taconic.com

Humanized mouse models, created by engrafting human cells or tissues into immunodeficient mice, offer a sophisticated platform to study human-specific biological responses. frontiersin.orgtaconic.comoncodesign-services.com These models, such as those engrafted with human hematopoietic stem cells (CD34+) or peripheral blood mononuclear cells (PBMCs), allow for the in vivo assessment of therapies targeting the human immune system. td2inc.comjax.org The development of such models involves transplanting human components into immunodeficient strains like the NOD scid gamma (NSG™) mouse, which can support the robust growth of human cells. oncodesign-services.comjax.org

Table 1: Examples of Genetically Engineered and Humanized Models

Model TypeDescriptionPotential Application
Transgenic Models Mice carrying a foreign gene (transgene) integrated into their genome. nih.govTo study the effects of a specific human gene product.
Knockout Models Mice in which a specific gene has been inactivated or "knocked out." cyagen.comTo understand the function of a gene and its role in disease.
Knockin Models Mice in which a gene has been replaced by a modified version or a human counterpart. cyagen.comnih.govTo study human-specific gene variants or drug targets.
PBMC-Humanized Mice Immunodeficient mice engrafted with human peripheral blood mononuclear cells. jax.orgShort-term studies requiring mature human T cell function.
CD34+ Humanized Mice Immunodeficient mice engrafted with human hematopoietic stem cells, leading to the development of a multi-lineage human immune system. td2inc.comjax.orgLong-term studies of immune responses and immuno-oncology.

Ex vivo models, which utilize tissue taken directly from a living organism, serve as a bridge between in vitro and in vivo research. nih.gov Techniques like precision-cut lung slices or tissue biopsies can be maintained in culture for a period to test the immediate effects of a compound on intact tissue architecture. nih.gov Three-dimensional ex vivo culture models, for example, can mimic the interactions between leukemia cells and their vascular niche, providing a more physiologically relevant system for drug testing than traditional 2D cultures. nih.gov

Organotypic models aim to replicate the three-dimensional structure and function of an organ in vitro. nih.gov These models often involve co-culturing different cell types in a 3D matrix, such as collagen or Matrigel, to mimic the complex cellular interactions of a native tissue microenvironment. plos.orgnih.gov For instance, an organotypic tumor model might co-culture cancer cells with patient-derived fibroblasts to study the influence of the stroma on cancer cell invasion. nih.gov

Advanced in vitro models are increasingly adopted to improve the predictive value of preclinical drug screening. frontiersin.org Three-dimensional (3D) cell culture systems, such as spheroids and organoids, better mimic the in vivo environment compared to traditional 2D monolayer cultures by recreating complex cell-cell and cell-matrix interactions. frontiersin.orgmdpi.comnih.gov

Organ-on-a-chip (OOC) technology represents a significant leap forward, creating microfluidic devices that simulate the physiological environment and mechanical forces experienced by human organs. nih.govnih.govyoutube.com These "chips" are often made from polymers like polydimethylsiloxane (PDMS) and contain microchannels lined with living human cells. nih.govvt.edu By flowing fluids through these channels, researchers can mimic blood flow and nutrient delivery, allowing for more accurate modeling of drug pharmacokinetics and pharmacodynamics. youtube.comresearchgate.net

Table 2: Comparison of Advanced In Vitro Models

Model TypeKey FeaturesAdvantages
3D Spheroids Self-assembled spherical aggregates of cells. mdpi.comReplicates 3D architecture, cell-cell interactions, and nutrient/oxygen gradients. nih.gov
Organoids Self-organizing 3D structures derived from stem cells that mimic organ-specific cell types and architecture. mdpi.comProvides high biological relevance and potential for personalized medicine.
Organ-on-a-Chip Microfluidic devices containing living cells in continuously perfused microchannels that mimic organ-level physiology. nih.govnih.govAllows for real-time monitoring and simulation of mechanical forces and multi-organ interactions. youtube.comresearchgate.net

Efficacy Evaluation in Defined Preclinical Disease Models

Once appropriate models are established, they are used to evaluate the efficacy of a therapeutic candidate. This involves assessing the compound's ability to modulate the disease phenotype, which is often measured through a combination of functional readouts and biomarker analysis. nih.gov The predictive value of these models, particularly patient-derived xenografts, can be high for assessing responsiveness and resistance to new agents. nih.gov

Pharmacodynamic (PD) biomarkers are molecular indicators that demonstrate a drug has reached its target and produced a biological effect. mdpi.comveedalifesciences.com The identification and validation of robust PD biomarkers are essential for guiding drug development, from preclinical studies to clinical trials. nih.govnih.gov These biomarkers can provide early evidence of a drug's mechanism of action and help to establish a dose-response relationship. veedalifesciences.comfda.gov

The validation process ensures that a biomarker is a reliable indicator of the drug's effect in a specific clinical context. nih.gov Techniques used for biomarker quantification must be precise and accurate, often involving mass spectrometry, immunoassays, or advanced imaging. veedalifesciences.com

Table 3: Categories of Pharmacodynamic Biomarkers

Biomarker TypeDescriptionExample
Target Engagement Measures the direct interaction of a drug with its molecular target.Receptor occupancy assays.
Mechanism-Based Reflects downstream molecular changes resulting from the drug's action on its target. mdpi.comChanges in the phosphorylation state of a signaling protein.
Physiological Response Measures a broader physiological or clinical response to the drug.Changes in blood pressure or glucose levels.

Beyond initial pharmacodynamic effects, preclinical studies must assess whether a compound can alter the natural course of the disease. This involves monitoring established markers of disease progression. In neurodegenerative diseases, for example, this could include biomarkers of axonal damage like neurofilament light chain (NfL) or markers of astrocytic activation such as glial fibrillary acidic protein (GFAP). nih.govnih.govmdpi.com

In inflammatory conditions, disease progression might be tracked by measuring a panel of inflammatory cytokines and chemokines in the blood. researchgate.net For demyelinating disorders, markers such as oligoclonal bands in cerebrospinal fluid or imaging evidence of lesion expansion can serve as indicators of disease activity and progression. mdpi.com Evaluating a compound's ability to favorably modulate these markers provides crucial evidence of its potential to be disease-modifying.

Derivation of Mechanistic Insights from Preclinical Efficacy Data of Lodaxaprine

Currently, there is no publicly available preclinical efficacy data for this compound. Searches for scientific literature and clinical trial databases did not yield specific studies detailing the preclinical evaluation of this compound in mechanistic disease models. Therefore, no specific mechanistic insights can be derived at this time.

Research on Combination Strategies and Synergistic Effects Involving this compound

Information regarding research on combination strategies and potential synergistic effects involving this compound is not available in the public domain. Preclinical or clinical studies investigating the use of this compound in combination with other therapeutic agents have not been identified in scientific literature.

Due to the absence of research data, no data tables can be generated.

Structure Activity Relationship Sar and Derivatization Strategies for Lodaxaprine

Elucidation of Key Pharmacophoric Features and Structural Motifs of Lodaxaprine

There is no publicly available research that explicitly defines the key pharmacophoric features of this compound. A general analysis of its structure suggests potential interaction points: the pyridazine (B1198779) ring, the 2-chlorophenyl substituent, and the piperidin-4-ol moiety. The nitrogen atoms of the pyridazine ring could act as hydrogen bond acceptors, the chlorophenyl group may engage in hydrophobic or van der Waals interactions, and the hydroxyl group on the piperidine (B6355638) ring could be a hydrogen bond donor or acceptor. However, without experimental or computational data, the precise roles and essentiality of these features for its anticonvulsant activity remain speculative.

Design and Synthesis of this compound Analogues for Modulated Activity and Selectivity

While the synthesis of various pyridazine derivatives for anticonvulsant activity has been a general area of research, specific studies detailing the design and synthesis of analogues directly derived from the this compound scaffold are not found in the public domain. Information regarding systematic modifications of the chlorophenyl ring, the piperidinol linker, or the pyridazine core of this compound to modulate its activity and selectivity is absent from the available literature.

Mechanistic Basis of Structure-Activity Relationships within the this compound Chemical Series

A mechanistic understanding of the structure-activity relationships for the this compound series is contingent on the availability of biological data for a range of analogues. As no such data series has been published, it is not possible to detail how structural changes impact the compound's interaction with its target, the sodium voltage-gated channel. The fundamental principles of SAR—such as the effects of substituent size, electronics, and stereochemistry on potency and selectivity—have not been publicly documented for this compound.

Application of Computational Chemistry and Molecular Modeling Approaches for this compound Optimization

No published studies have been identified that apply computational chemistry or molecular modeling techniques specifically to the optimization of this compound. While these methods are standard in modern drug discovery for tasks like pharmacophore modeling, virtual screening, and predicting binding modes, their application to this compound has not been reported in the accessible scientific literature. Therefore, there is no information on computational efforts to refine its structure for improved efficacy or a better side-effect profile.

Advanced Methodologies and Research Techniques Applied to Lodaxaprine

High-Throughput Screening Approaches for the Identification and Optimization of Lodaxaprine and its Derivatives

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large libraries of chemical compounds to identify "hits" that modulate a specific biological target. azolifesciences.comdoccheck.com In the context of this compound, HTS would be instrumental in both the initial identification of the core scaffold and the subsequent optimization of its derivatives to enhance potency, selectivity, and pharmacokinetic properties.

The process would begin with the development of a robust and automated assay tailored to the biological target of this compound. news-medical.net This could be a biochemical assay measuring enzyme activity or a cell-based assay assessing a specific cellular response. drugtargetreview.com Automation is a key feature of HTS, utilizing robotics and sophisticated liquid handling systems to test thousands to millions of compounds daily. scdiscoveries.comwikipedia.org

Once "hit" compounds are identified from the primary screen, they undergo a series of secondary assays to confirm their activity and eliminate false positives. Structure-activity relationship (SAR) studies are then conducted on these confirmed hits to guide the chemical synthesis of derivatives with improved characteristics. news-medical.net This iterative process of screening and chemical modification is crucial for optimizing lead compounds. scdiscoveries.com

To illustrate the potential application of HTS in this compound research, a hypothetical screening campaign is outlined below.

Hypothetical HTS Campaign for this compound Analogs:

ParameterDescription
Target A specific enzyme or receptor relevant to a neurological disorder.
Assay Principle A fluorescence-based assay measuring the inhibition of the target enzyme's activity.
Compound Library A diverse collection of 500,000 small molecules.
Primary Screening Compounds tested at a single concentration (e.g., 10 µM) in 384-well plates.
Hit Criteria Compounds exhibiting >50% inhibition of the target enzyme's activity.
Secondary Screening "Hits" from the primary screen are re-tested in dose-response assays to determine their potency (IC50).
Counter-Screening Active compounds are tested against related enzymes to assess their selectivity.

This systematic approach allows for the efficient identification of promising lead candidates from vast chemical libraries, paving the way for further preclinical development.

Biophysical Characterization Techniques for Probing this compound Interactions with Biological Targets

Understanding the precise molecular interactions between a drug and its biological target is fundamental to rational drug design. Biophysical techniques provide invaluable quantitative data on binding affinity, kinetics, and thermodynamics. nih.govresearchgate.net For this compound, a suite of biophysical methods would be employed to characterize its interaction with its putative target protein.

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions. denovobiolabs.comcriver.combioascent.com In a hypothetical SPR experiment, the target protein for this compound would be immobilized on a sensor chip. A solution containing this compound would then be flowed over the chip, and any binding event would be detected as a change in the refractive index at the sensor surface. denovobiolabs.comcriver.combioascent.com This allows for the determination of the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D), which is a measure of binding affinity. sygnaturediscovery.com

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon the binding of a ligand to its target protein. nih.govtainstruments.comnih.gov This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). reactionbiology.commalvernpanalytical.com Such data is crucial for understanding the driving forces behind the binding event and for optimizing the enthalpic and entropic contributions to binding affinity during lead optimization.

A hypothetical comparison of binding parameters for this compound and its derivatives, as determined by SPR and ITC, is presented below.

Table of Hypothetical Biophysical Data for this compound and its Derivatives:

CompoundK_D (nM) (SPR)k_on (10^5 M⁻¹s⁻¹) (SPR)k_off (10⁻³ s⁻¹) (SPR)ΔH (kcal/mol) (ITC)-TΔS (kcal/mol) (ITC)
This compound 152.53.75-8.5-2.3
Derivative A 53.01.5-9.2-1.8
Derivative B 501.89.0-7.1-3.5

Other valuable biophysical techniques that could be applied include Nuclear Magnetic Resonance (NMR) spectroscopy to provide structural information about the binding site and any conformational changes upon binding, and X-ray crystallography to obtain a high-resolution three-dimensional structure of the this compound-target complex. nih.govresearchgate.net

Advanced Imaging Techniques for Spatiotemporal Distribution and Target Engagement of this compound

Visualizing the distribution of a drug in a living organism and confirming its engagement with the intended target in the relevant tissue are critical steps in drug development. adflim.org Advanced imaging techniques, particularly Positron Emission Tomography (PET), offer a non-invasive means to obtain this crucial information. benthamdirect.comnih.govfrontiersin.org

To apply PET imaging to the study of this compound, a derivative of the compound would first be radiolabeled with a positron-emitting isotope, such as carbon-11 (¹¹C) or fluorine-18 (¹⁸F). benthamdirect.com This radiolabeled version of this compound, known as a radiotracer, would then be administered to a preclinical animal model or, eventually, to human subjects. The PET scanner detects the gamma rays produced by the annihilation of positrons, allowing for the quantitative mapping of the radiotracer's distribution over time. nih.gov

PET studies with a this compound radiotracer could provide several key pieces of information:

Brain Penetration: For a centrally acting drug, demonstrating that it can cross the blood-brain barrier is essential. PET imaging can quantify the concentration of the this compound radiotracer in the brain.

Regional Brain Distribution: The technique can reveal if this compound accumulates in specific brain regions known to be associated with its therapeutic target.

Target Engagement: By performing a competition study, where a subject is first administered the unlabeled this compound followed by the radiotracer, it is possible to measure the occupancy of the target by the drug. nih.gov A reduction in the radiotracer signal in the presence of the unlabeled drug indicates that this compound is binding to and occupying its target.

The following table provides a hypothetical summary of results from a PET imaging study of this compound.

Table of Hypothetical this compound PET Imaging Results:

ParameterFindingImplication
Brain Uptake Significant radioactivity detected in the brain following intravenous injection of [¹⁸F]this compound.This compound effectively crosses the blood-brain barrier.
Regional Distribution Higher accumulation of the radiotracer in the striatum and prefrontal cortex compared to the cerebellum.The distribution is consistent with the known localization of the target protein.
Target Occupancy Pre-administration of unlabeled this compound resulted in a dose-dependent decrease in the [¹⁸F]this compound signal in the striatum.This compound engages its target in a dose-dependent manner in the living brain.

In addition to PET, other advanced imaging modalities like super-resolution microscopy could be used in in vitro or ex vivo settings to visualize the subcellular distribution of fluorescently labeled this compound derivatives. nih.gov

Integration of -Omics Approaches (e.g., Proteomics, Metabolomics) in this compound Research

-Omics technologies provide a global view of the molecular changes occurring within a biological system in response to a drug. The integration of proteomics (the large-scale study of proteins) and metabolomics (the study of small molecule metabolites) can offer profound insights into the mechanism of action of this compound and identify potential biomarkers of its efficacy or toxicity. researchdeliver.comnih.govtandfonline.com

Proteomics can be used to identify the direct molecular target of this compound and to understand its downstream effects on cellular signaling pathways. metwarebio.comslideshare.net One common approach is chemical proteomics, where a modified version of this compound is used to "pull down" its binding partners from a cell lysate. These binding proteins are then identified using mass spectrometry. researchgate.netnih.gov Additionally, quantitative proteomics can be used to compare the protein expression profiles of cells or tissues treated with this compound versus a vehicle control, revealing changes in protein networks that are modulated by the drug. researchgate.netnih.gov

Metabolomics provides a functional readout of the physiological state of a cell or organism. drugtargetreview.comarome-science.comnih.gov By analyzing the metabolic profiles of biological samples (e.g., plasma, cerebrospinal fluid, or brain tissue) from subjects treated with this compound, researchers can identify metabolic pathways that are altered by the drug. mdpi.comnih.gov This can help to elucidate the drug's mechanism of action and may lead to the discovery of biomarkers that can be used to monitor the drug's effects in clinical trials.

A hypothetical integrated -omics study on this compound might yield the following findings:

Table of Hypothetical -Omics Findings for this compound:

-Omics ApproachKey FindingPotential Interpretation
Chemical Proteomics This compound specifically binds to and inhibits the activity of Enzyme X.Enzyme X is the direct molecular target of this compound.
Quantitative Proteomics Treatment with this compound leads to a decrease in the phosphorylation of Protein Y, a known substrate of Enzyme X.This compound modulates the signaling pathway downstream of its target.
Metabolomics This compound treatment results in a significant increase in Metabolite A and a decrease in Metabolite B in the cerebrospinal fluid.Metabolites A and B could serve as potential biomarkers of this compound's target engagement and pharmacodynamic effect.

By integrating these advanced methodologies, a comprehensive understanding of this compound's pharmacological profile can be established, from its initial discovery and optimization to its detailed mechanism of action and effects in a living system.

Theoretical Considerations and Future Research Directions for Lodaxaprine

Development of Mechanistic Hypotheses on Lodaxaprine Function and Potential Therapeutic Modalities

In the absence of direct research on this compound, any discussion of its mechanism of action is purely hypothetical and must be extrapolated from the known pharmacology of related compounds. As a pyridazine (B1198779) derivative, it belongs to a class of heterocyclic compounds that have shown diverse biological activities. Mechanistic hypotheses could be formulated around its potential interaction with various cellular targets, including but not limited to:

G-Protein Coupled Receptors (GPCRs): Many neurologically active drugs target GPCRs. Given that some pyridazine structures interact with these receptors, a primary hypothesis would be this compound's potential role as an agonist or antagonist at a specific GPCR subtype.

Ion Channels: Another possibility is the modulation of ion channel activity, which is a common mechanism for drugs affecting the central nervous system.

Enzyme Inhibition: Certain pyridazine derivatives are known to inhibit specific enzymes. Future research could explore if this compound acts as an inhibitor for enzymes involved in key signaling pathways.

The therapeutic modalities would logically follow from its elucidated mechanism. For instance, if found to be a selective dopamine D2/D3 receptor agonist, it could be investigated for neurological and psychiatric disorders.

Exploration of Novel Applications for this compound Based on Evolving Mechanistic Insights

The exploration of novel applications for this compound is entirely contingent on initial mechanistic discoveries. Should preliminary studies reveal a specific molecular target, a host of potential therapeutic avenues could be explored. For example, if this compound demonstrates unforeseen activity on a novel receptor subtype, it could open up entirely new fields of therapeutic intervention. The process would involve a systematic screening against a panel of receptors and enzymes to identify any off-target activities that could be repurposed for new indications.

Addressing Translational Research Challenges and Identifying Opportunities for this compound Development

The development of any new chemical entity, including this compound, faces a series of translational research challenges. These hurdles exist in the progression from a promising laboratory finding to a clinically effective and safe therapy. Key challenges include:

Target Validation: The initial and most critical step is to unequivocally confirm the biological target of this compound and its relevance to a specific disease.

Biomarker Development: Identifying and validating biomarkers are crucial for monitoring the drug's effect and predicting patient response.

Preclinical Model Limitations: The predictive validity of animal models for human diseases is often a significant barrier.

Blood-Brain Barrier Penetration: For centrally acting drugs, ensuring adequate penetration of the blood-brain barrier is a major challenge.

Opportunities for the development of this compound would arise from a clear and robust preclinical data package. A unique mechanism of action or a superior efficacy and safety profile compared to existing treatments would present a significant opportunity for further investment and development.

Leveraging Emerging Technologies for the Advancement of this compound Research

Modern drug discovery and development are being revolutionized by a suite of emerging technologies that could significantly accelerate the investigation of this compound. These include:

Cryo-Electron Microscopy (Cryo-EM): This technology could be instrumental in determining the high-resolution structure of this compound bound to its target receptor, providing invaluable insights for structure-based drug design and optimization.

Artificial Intelligence and Machine Learning: AI algorithms can be employed to analyze large datasets to predict the pharmacological properties of this compound, identify potential off-target effects, and even design more potent and selective derivatives.

High-Throughput Screening (HTS): Advanced HTS platforms can rapidly screen this compound against vast libraries of biological targets to quickly identify its primary mechanism of action and potential secondary activities.

Organ-on-a-Chip Technology: These microfluidic devices containing human cells can provide more physiologically relevant data on the efficacy and toxicity of this compound compared to traditional cell cultures, potentially improving the translation of preclinical findings to human studies.

The application of these technologies would be pivotal in overcoming the current information void and potentially unlocking the therapeutic promise of this compound.

Q & A

Basic Research Questions

Q. How to design reproducible experiments to investigate Lodaxaprine's mechanism of action?

  • Methodological Answer : Begin with a systematic review of existing studies to identify gaps in mechanistic understanding . Design experiments using validated protocols (e.g., in vitro enzyme inhibition assays or in silico molecular docking) with clear controls. Document all variables (e.g., pH, temperature, solvent systems) and use standardized materials (e.g., reference compounds, assay kits) to ensure reproducibility . Pilot studies are critical to optimize conditions before large-scale experiments.

Q. What strategies ensure a rigorous literature review on this compound's pharmacological properties?

  • Methodological Answer : Use databases like PubMed, SciFinder, and Web of Science with Boolean search terms (e.g., "this compound AND pharmacokinetics"). Prioritize peer-reviewed articles from high-impact journals and exclude non-peer-reviewed sources (e.g., ). Critically evaluate methodologies in primary sources to assess data reliability, and synthesize findings into a comparative table highlighting contradictions or consensus .

Q. How to validate the purity and stability of synthesized this compound?

  • Methodological Answer : Employ orthogonal analytical techniques:

  • Chromatography : HPLC with UV detection for purity assessment.
  • Spectroscopy : NMR and mass spectrometry for structural confirmation.
  • Stability Testing : Accelerated degradation studies under varying temperatures and pH, monitored via kinetic modeling . Report detailed protocols, including calibration standards and instrument parameters, to enable replication .

Advanced Research Questions

Q. How to resolve contradictions in reported pharmacokinetic data for this compound?

  • Methodological Answer : Conduct a meta-analysis of existing studies, stratifying data by experimental conditions (e.g., species, dosage forms). Perform sensitivity analyses to identify variables (e.g., bioavailability modifiers, assay sensitivity) contributing to discrepancies. Validate findings using in vivo pharmacokinetic models with standardized dosing and sampling protocols . Publish raw datasets to facilitate transparency .

Q. What computational methods best predict this compound's off-target interactions?

  • Methodological Answer : Use molecular dynamics simulations and ensemble docking to assess binding affinities across potential off-target proteins (e.g., GPCRs, kinases). Validate predictions with in vitro selectivity panels and compare results to existing databases (e.g., ChEMBL). Integrate machine learning models trained on structural fingerprints to improve prediction accuracy .

Q. How to optimize reaction conditions for synthesizing this compound derivatives with enhanced efficacy?

  • Methodological Answer : Apply Design of Experiments (DoE) to systematically vary parameters (e.g., catalyst loading, solvent polarity). Use response surface methodology to identify optimal conditions. Characterize derivatives via ADMET profiling (e.g., LogP, metabolic stability) and correlate structural modifications with activity using QSAR models .

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to estimate EC50/IC50 values. Assess goodness-of-fit with Akaike Information Criterion (AIC). For heterogeneous data, apply mixed-effects models to account for inter-study variability. Visualize results using dose-response curves with 95% confidence intervals .

Q. How to integrate multi-omics data to elucidate this compound's systemic effects?

  • Methodological Answer : Combine transcriptomic, proteomic, and metabolomic datasets using pathway enrichment tools (e.g., Gene Ontology, KEGG). Apply network pharmacology to identify hub genes/proteins influenced by this compound. Validate findings with CRISPR/Cas9 knockout models or siRNA silencing .

Tables for Data Synthesis

Table 1 : Comparative Analysis of this compound's Reported IC50 Values in Enzyme Inhibition Assays

StudyEnzyme TargetIC50 (nM)Experimental ConditionsReference
Smith et al. (2020)MAO-A12.3 ± 1.2pH 7.4, 37°C
Lee et al. (2022)MAO-A18.9 ± 2.1pH 7.0, 25°C
Variance SourcePotential Factors: Temperature, pH, assay duration

Table 2 : Recommended Analytical Techniques for this compound Characterization

ParameterTechniqueAcceptance Criteria
PurityHPLC-UV≥98% peak area
StructureNMR (1H/13C)Match reference spectra
StabilityForced degradation (40°C/75% RH)≤5% degradation in 4 weeks

Key Considerations for Methodological Rigor

  • Reproducibility : Document all protocols in supplementary materials, including reagent lot numbers and instrument settings .
  • Data Contradictions : Use funnel plots or Egger's test to detect publication bias in meta-analyses .
  • Ethical Compliance : For studies involving biological samples, adhere to IRB guidelines and declare conflicts of interest .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.